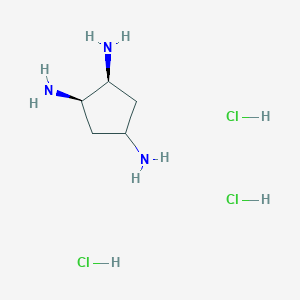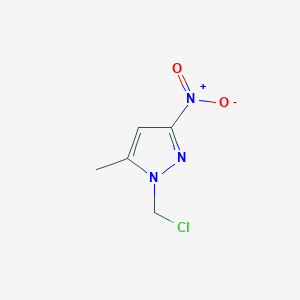![molecular formula C18H17FN4O B2916080 N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951598-08-6](/img/structure/B2916080.png)
N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of such compounds involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of similar compounds has been accomplished using ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of these compounds is analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a series of steps involving various reagents . The reactions are carried out under specific conditions to ensure the formation of the desired product .Applications De Recherche Scientifique
Neuroprotective and Anti-neuroinflammatory Agent
N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: and its derivatives have shown potential as neuroprotective and anti-neuroinflammatory agents. These compounds can inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, which are crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Antiviral Activity
Compounds with the triazole moiety have been studied for their antiviral properties. Specifically, derivatives of this compound have been tested against a range of RNA and DNA viruses, showing promise as potent antiviral agents with the potential to treat conditions like Coxsackie B4 virus infections .
Anticancer Properties
The triazole ring is a common feature in many pharmacological agents due to its ability to interact with various biological targets. Derivatives of N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are being explored for their anticancer activities, as they can bind to cancer cell receptors and inhibit growth .
Crystallography and Structural Analysis
The crystal structure of related compounds provides valuable insights into the molecular configuration, which is essential for understanding the interaction with biological targets. This information is crucial for the design of new drugs and the improvement of existing ones .
Antimicrobial and Antibacterial Applications
Triazole derivatives are known for their antimicrobial properties. Research into compounds such as N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide could lead to the development of new antibiotics that are effective against resistant strains of bacteria .
Pharmaceutical Synthesis
The compound serves as a building block in pharmaceutical synthesis. Its structural features make it a valuable precursor in the creation of a variety of drugs, especially those targeting neurological disorders and infections .
Mécanisme D'action
Orientations Futures
The research indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture .
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-12-3-9-16(10-4-12)23-11-17(21-22-23)18(24)20-13(2)14-5-7-15(19)8-6-14/h3-11,13H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXKMZXJVLUJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


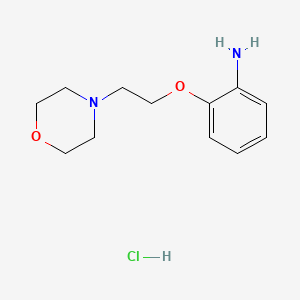
![[2-(Furan-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2916000.png)
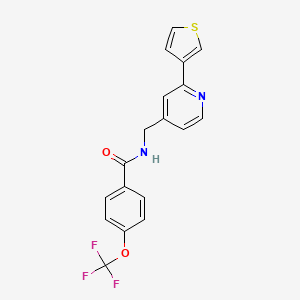
![4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid](/img/structure/B2916006.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2916008.png)
![5-Chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2916010.png)
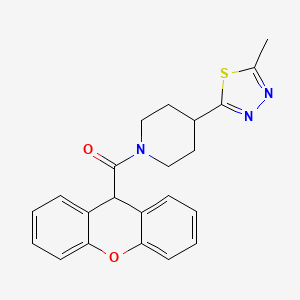
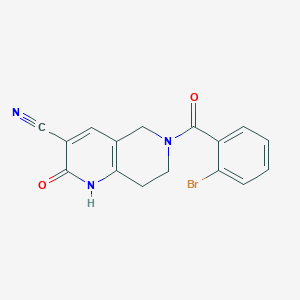
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2916013.png)
![1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}ethan-1-one](/img/structure/B2916014.png)
